molecular formula C20H14F2N4O B10931096 N-(2,5-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2,5-difluorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10931096
M. Wt: 364.3 g/mol
InChI Key: PVCSMXUBGLHVHQ-UHFFFAOYSA-N
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Description

N~4~-(2,5-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with difluorophenyl, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(2,5-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the difluorophenyl, methyl, and phenyl substituents through various coupling reactions. Key steps may include:

    Cyclization Reactions: Formation of the pyrazolo[3,4-b]pyridine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the difluorophenyl group via nucleophilic aromatic substitution.

    Coupling Reactions: Use of palladium-catalyzed cross-coupling reactions to attach the phenyl and methyl groups.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N4-(2,5-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carbonyl groups to alcohols.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N~4~-(2,5-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery for targeting specific biological pathways.

    Material Science: Application in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).

    Biological Research: Use as a probe or ligand in studying biological systems and interactions.

Mechanism of Action

The mechanism of action of N4-(2,5-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

  • 2-(2,4-Difluorophenyl)pyridine
  • 2-(2,4-Difluorophenyl)-5-methylpyridine
  • 2-(2,4-Difluorophenyl)-5-fluoropyridine

Uniqueness: N4-(2,5-DIFLUOROPHENYL)-1-METHYL-6-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-b]pyridine core

Properties

Molecular Formula

C20H14F2N4O

Molecular Weight

364.3 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-1-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H14F2N4O/c1-26-19-15(11-23-26)14(10-17(24-19)12-5-3-2-4-6-12)20(27)25-18-9-13(21)7-8-16(18)22/h2-11H,1H3,(H,25,27)

InChI Key

PVCSMXUBGLHVHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

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